Diethylstilbestrol bisglucuronide
Description
Diethylstilbestrol bisglucuronide (DES bisglucuronide) is a metabolite of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. DES bisglucuronide is formed via the conjugation of DES with two glucuronic acid molecules, mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This conjugation enhances its water solubility, facilitating biliary and urinary excretion .
DES itself is a well-documented endocrine disruptor, associated with carcinogenic, reproductive, and immune dysregulatory effects in humans and animals . Its glucuronide metabolites, including DES-GlcA, are critical for detoxification but may retain biological activity depending on deconjugation processes .
Properties
CAS No. |
53915-13-2 |
|---|---|
Molecular Formula |
C30H36O14 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-4-[4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]hex-3-en-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36O14/c1-3-17(13-5-9-15(10-6-13)41-29-23(35)19(31)21(33)25(43-29)27(37)38)18(4-2)14-7-11-16(12-8-14)42-30-24(36)20(32)22(34)26(44-30)28(39)40/h5-12,19-26,29-36H,3-4H2,1-2H3,(H,37,38)(H,39,40)/b18-17+/t19-,20-,21-,22-,23+,24+,25-,26-,29+,30+/m0/s1 |
InChI Key |
GLYFELVFXJPMLG-QNUMSDSXSA-N |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
diethylstilbestrol bisglucuronide diethylstilbestrol diglucuronide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Metabolic Properties
Key Observations :
- DES-GlcA exhibits 62% reduction in biliary excretion under UDPGA depletion, indicating high dependence on hepatic glucuronidation for clearance . This contrasts with valproic acid glucuronide (97% reduction), suggesting variability in UGT substrate affinity and transport efficiency.
- Most studies focus on DES monoglucuronide, which shares structural similarities with other phenolic glucuronides (e.g., bisphenol A-GlcA) .
Analytical and Detection Methods
- DES-GlcA : Detected via HPLC and LC-MS, though bisglucuronides typically require advanced fragmentation analysis (e.g., ion loss of HSO₄⁻ or SO₃ observed in steroid bisconjugates) .
- Ethyl-GlcA : Routinely quantified via UPLC-MS/MS as a biomarker for alcohol consumption .
Pharmacokinetic and Toxicological Profiles
Notable Findings:
- DES-GlcA’s role in DES-associated carcinogenesis remains debated. While glucuronidation generally detoxifies DES, enterohepatic recirculation may reintroduce active DES into systemic circulation .
- In contrast, ethyl glucuronide lacks intrinsic toxicity and serves solely as a biomarker .
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